

# Measuring Cereblon Binding Affinity: A Comparative Guide to NanoBRET and Alternative Assays

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## Compound of Interest

Compound Name: *Thalidomide-NH-C5-NH2  
hydrochloride*

Cat. No.: *B2608549*

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For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of small molecules to Cereblon (CRBN) is a critical step in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides an objective comparison of the popular NanoBRET assay with alternative methods, offering experimental data, detailed protocols, and visual workflows to inform assay selection.

Cereblon is a substrate receptor within the CUL4-DDB1 E3 ubiquitin ligase complex. Small molecules, such as immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs), can bind to Cereblon to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. The affinity of these small molecules for Cereblon is a key determinant of their efficacy. This guide focuses on the NanoBRET (Bioluminescence Resonance Energy Transfer) assay and compares it with other widely used techniques: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).

## Quantitative Data Comparison

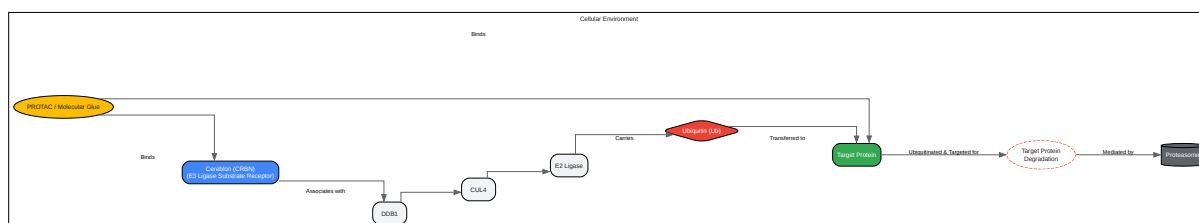
The selection of an appropriate assay often depends on the desired throughput, the nature of the interaction to be studied, and the available instrumentation. The following table summarizes the binding affinities (IC<sub>50</sub> or K<sub>d</sub> values) of well-characterized Cereblon ligands as determined

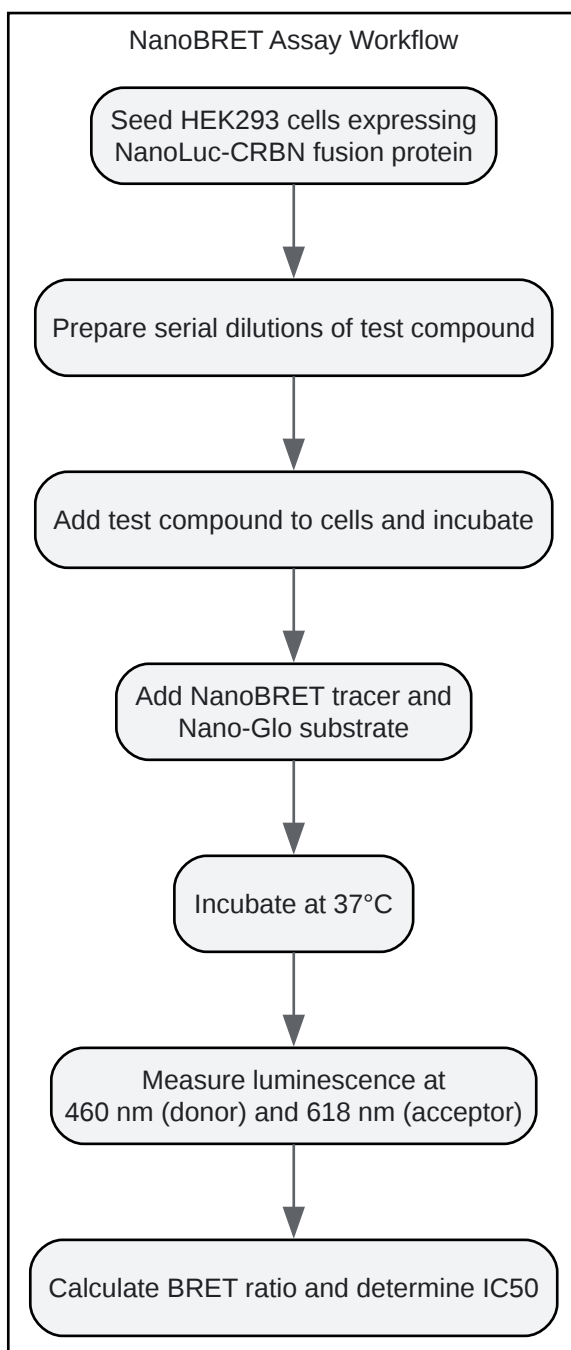
by various assays. It is important to note that absolute values can vary between studies due to different experimental conditions.

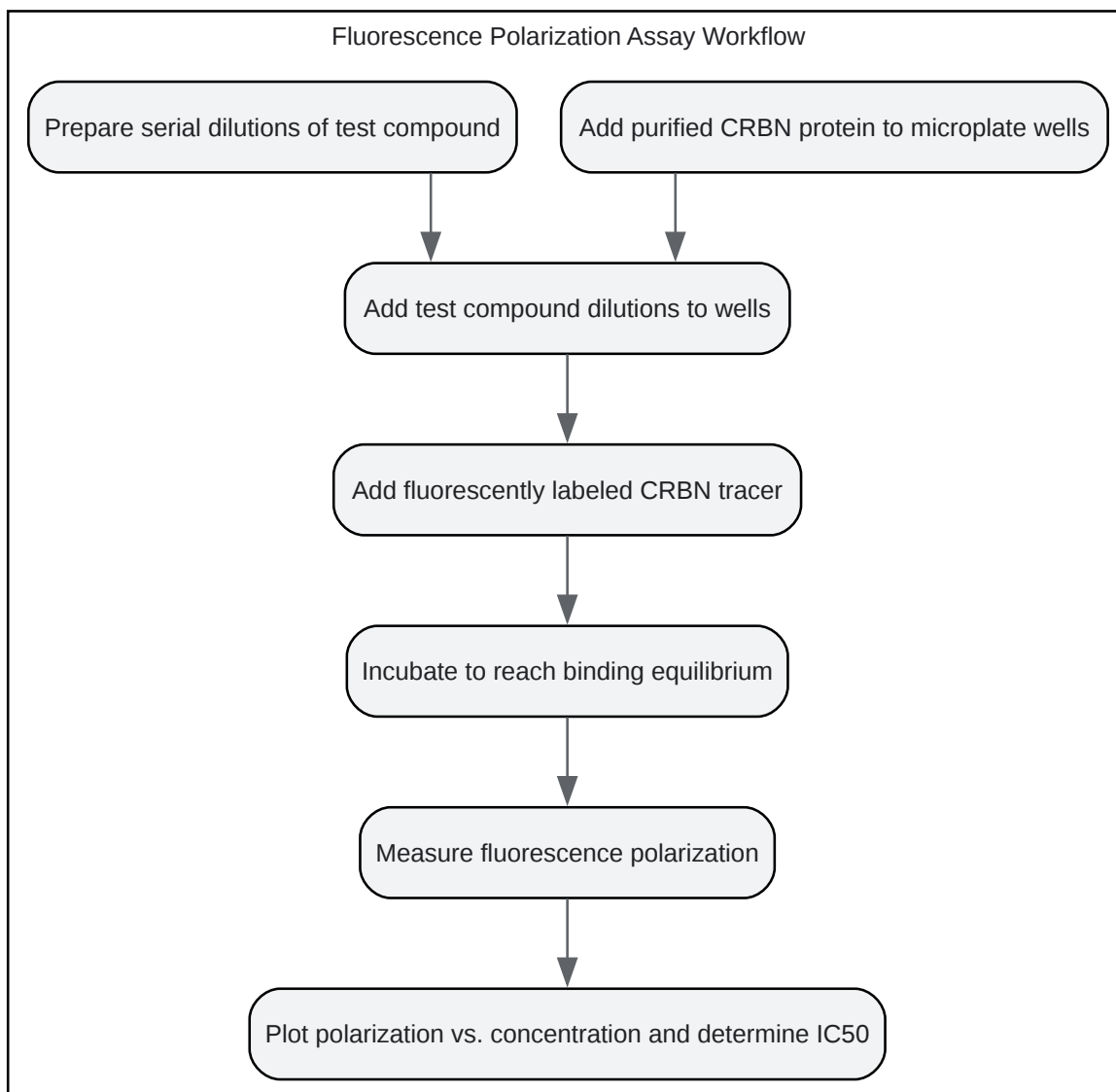
Compound	NanoBRET (IC50)	Fluorescence Polarization (IC50)	Surface Plasmon Resonance (Kd)	Time-Resolved FRET (IC50)
Thalidomide	~347.2 nM[1]	404.6 nM[2]	-	22.4 nM[2]
Lenalidomide	~268.6 nM[1]	296.9 nM[2]	-	8.9 nM[2]
Pomalidomide	~153.9 nM[1]	264.8 nM[2]	-	6.4 nM[2]
Iberdomide	More potent than lenalidomide[3]	-	-	-
CC-220	-	-	-	60 nM[4]

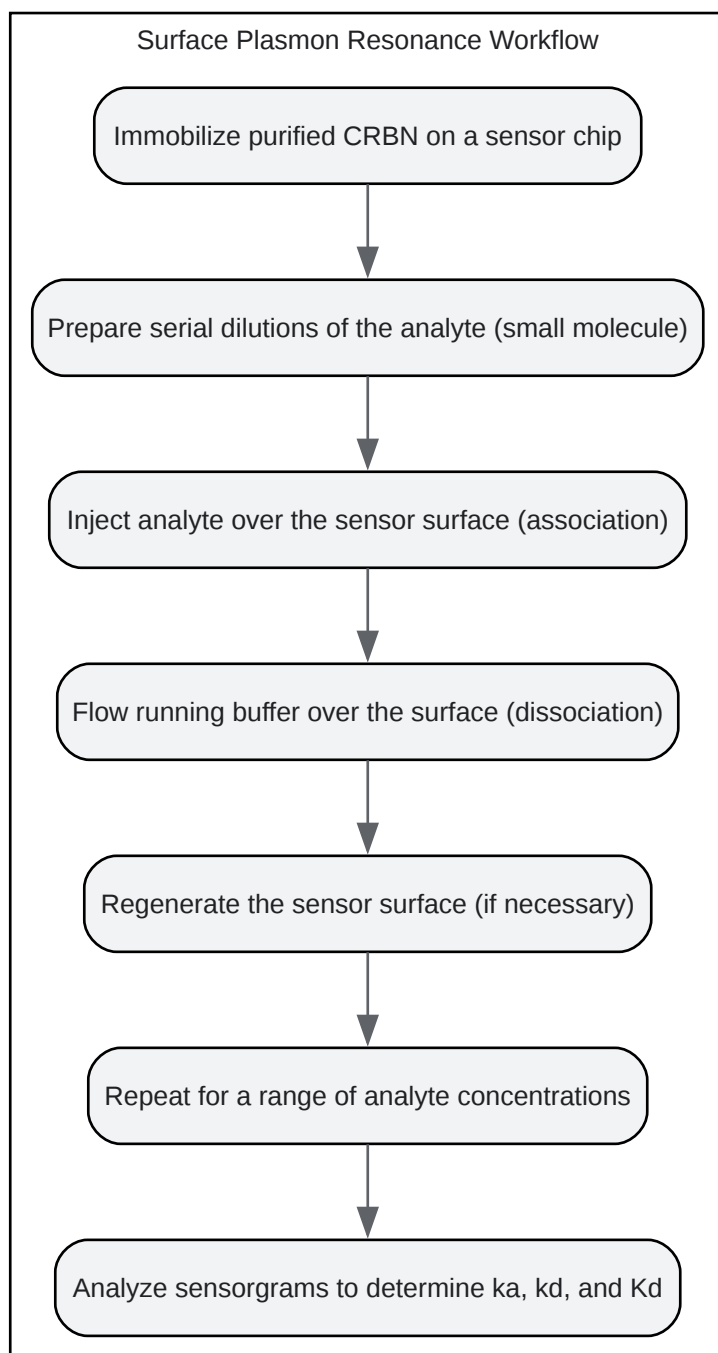
## Signaling Pathway and Mechanism of Action

Cereblon-recruiting small molecules function by bringing a target protein into proximity with the E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.









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